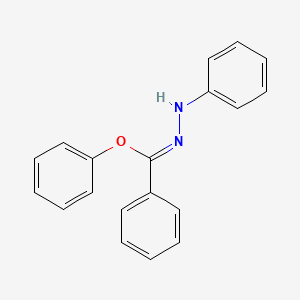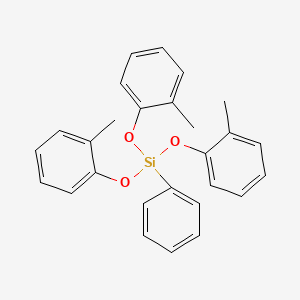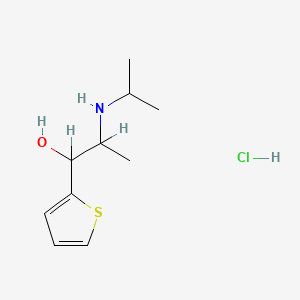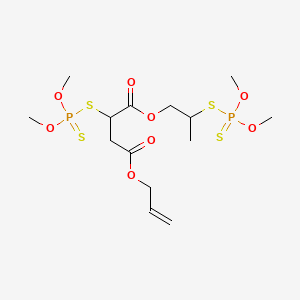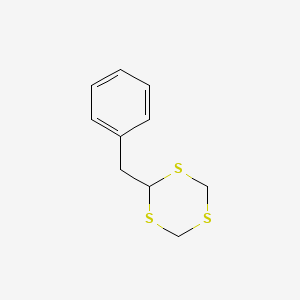
Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- is an organic compound with the molecular formula C16H19NO5. This compound is characterized by the presence of a benzenebutanoic acid backbone, a cyclohexyl group, a nitro group, and a gamma-oxo functional group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- typically involves multi-step organic reactions. One common method includes the nitration of benzenebutanoic acid derivatives followed by the introduction of the cyclohexyl group and the gamma-oxo functionality. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclohexylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The gamma-oxo group can be reduced to a hydroxyl group.
Substitution: The benzenebutanoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the gamma-oxo group can produce a carboxylic acid.
Applications De Recherche Scientifique
Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the gamma-oxo group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenebutanoic acid, 4-chloro-3-nitro-gamma-oxo-
- Benzenebutanoic acid, 4-methyl-3-nitro-gamma-oxo-
Uniqueness
Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific desired properties.
Propriétés
Numéro CAS |
32808-55-2 |
|---|---|
Formule moléculaire |
C16H19NO5 |
Poids moléculaire |
305.32 g/mol |
Nom IUPAC |
4-(4-cyclohexyl-3-nitrophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H19NO5/c18-15(8-9-16(19)20)12-6-7-13(14(10-12)17(21)22)11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H,19,20) |
Clé InChI |
DEULGGHKUPRTPO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


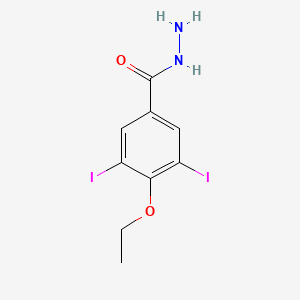
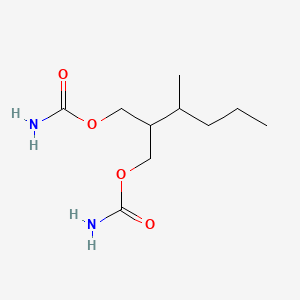
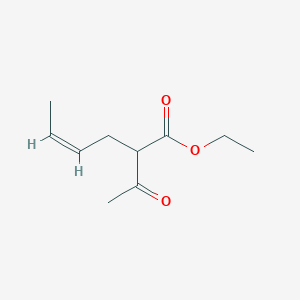
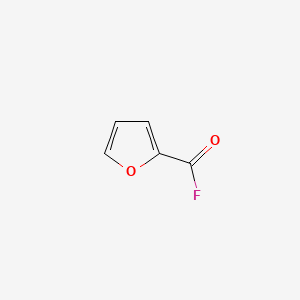
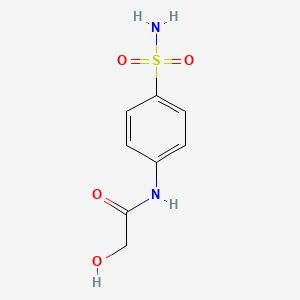
![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)
